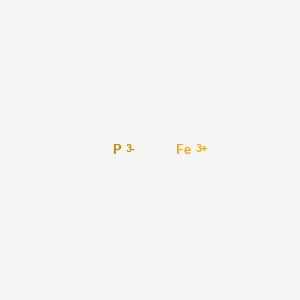

Ferriumphosphor(-3)-Anion

Übersicht

Beschreibung

Ferric phosphorus(-3) anion is a useful research compound. Its molecular formula is Fe3P and its molecular weight is 86.82 g/mol. The purity is usually 95%.

The exact mass of the compound Ferric phosphorus(-3) anion is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ferric phosphorus(-3) anion suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferric phosphorus(-3) anion including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Katalytische Anwendungen in der heterogenen Katalyse

Das „Ferriumphosphor(-3)-Anion“ kann in der heterogenen Katalyse eingesetzt werden, wo es als Katalysator oder Modifikator des Katalysatorträgers dienen kann. Das Dotieren von Anionen in Metalloxide, zu denen auch das this compound gehören könnte, hat sich nachweislich auf die Gitterstruktur, die elektronische Struktur und die Oberflächeneigenschaften der Katalysatoren auswirkt. Dies kann zu einer verbesserten Leistung in verschiedenen chemischen Prozessen wie der oxidativen Dehydrierung von Ethan und der oxidativen Kupplung von Methan führen .

Photokatalyse

Im Bereich der Photokatalyse können die mit Anionen dotierten Metalloxide eine bedeutende Rolle bei der Verbesserung der photokatalytischen Reduktion von Farbstoffen spielen. Das Dotieren von Anionen wie dem this compound kann die elektronischen und physikalischen Eigenschaften der Photokatalysatoren verändern, wodurch ihre Effizienz und Stabilität unter Lichteinstrahlung verbessert werden .

Membrankatalyse

Das this compound könnte auf seine potenzielle Verwendung in der Membrankatalyse untersucht werden. Es ist bekannt, dass das Dotieren von Anionen die Sauerstoffionen-DiffusionsEigenschaften von Oxidmembranen beeinflusst, was für die katalytische Leistung dieser Membranen in verschiedenen Trennprozessen entscheidend ist .

Anionenaustauschmembran-Brennstoffzellen (AEMFCs)

Anionenaustauschmembran-Brennstoffzellen sind ein vielversprechender Forschungsbereich, in dem das this compound zur Entwicklung kostengünstiger Materialien für Membranen und Elektroden eingesetzt werden könnte. Das alkalische Milieu von AEMFCs ermöglicht eine größere Auswahl an Materialien, darunter mit Anionen dotierte Metalloxide, die die elektrochemische Leistung der Brennstoffzellen verbessern können .

Umweltbehebung

Bei der Umweltbehebung, insbesondere bei der Wasseraufbereitung, kann das this compound zur Verbesserung der Entfernung von Schadstoffen verwendet werden. So werden beispielsweise Ferrizalze zu Belüftungsbecken zur Phosphoreliminierung hinzugefügt, und das this compound könnte möglicherweise die Effizienz solcher Prozesse verbessern .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of ferric phosphorus(-3) anion are hemoglobin, myoglobin, and specific enzyme systems . These targets are essential for the transport of oxygen in the body . In the context of soil management, phosphorus is often the most limiting plant nutrient, and the primary forms of phosphorus taken up by plants are the orthophosphates, H2PO4- and HPO42- .

Mode of Action

Ferric phosphorus(-3) anion supplies a source to elemental iron necessary to the function of hemoglobin, myoglobin, and specific enzyme systems . This allows for the transport of oxygen via hemoglobin .

Biochemical Pathways

The biochemical pathways affected by ferric phosphorus(-3) anion are those involved in the transport of oxygen via hemoglobin and myoglobin . In the context of soil management, phosphorus is involved in many plant processes, including energy transfer reactions, development of reproductive structures, crop maturity, root growth, and protein synthesis .

Pharmacokinetics

Related compounds such as ferric gluconate have a half-life elimination of bound iron of about 1 hour .

Result of Action

The result of the action of ferric phosphorus(-3) anion is the enhancement of the function of hemoglobin, myoglobin, and specific enzyme systems, thereby improving the transport of oxygen in the body . In the context of soil management, the availability of phosphorus can enhance various plant processes, including energy transfer reactions, development of reproductive structures, crop maturity, root growth, and protein synthesis .

Action Environment

The action of ferric phosphorus(-3) anion can be influenced by environmental factors. For instance, in the context of soil management, the presence of mycorrhizal fungi, which develop a symbiotic relationship with plant roots and extend threadlike hyphae into the soil, can enhance the uptake of phosphorus, especially in acidic soils that are low in phosphorus . Furthermore, the use of ferric oxyhydroxide loaded anion exchanger (FOAE) hybrid adsorbent, which consists of nanosized ferric oxyhydroxide (FO) on anion exchanger resin, has been shown to enhance the removal of phosphate from wastewater .

Biochemische Analyse

Biochemical Properties

Ferric Phosphorus(-3) Anion is integral to various biochemical processes . It exhibits paramagnetic behavior, meaning it is only magnetized in the presence of an external magnetic field, and is demagnetized when the field is removed . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

The effects of Ferric Phosphorus(-3) Anion on cells are diverse. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of Ferric Phosphorus(-3) Anion present.

Molecular Mechanism

The molecular mechanism of Ferric Phosphorus(-3) Anion involves its interactions at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferric Phosphorus(-3) Anion can change over time. It has been observed that ferric chloride can effectively inhibit the release of phosphorus from sediments . This suggests that Ferric Phosphorus(-3) Anion may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Ferric Phosphorus(-3) Anion is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects can vary depending on the biochemical context.

Transport and Distribution

Ferric Phosphorus(-3) Anion is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation . The specific transport and distribution mechanisms can vary depending on the type of cell and the biochemical context.

Subcellular Localization

The subcellular localization of Ferric Phosphorus(-3) Anion can influence its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific localization and effects can vary depending on the type of cell and the biochemical context.

Eigenschaften

IUPAC Name |

iron(3+);phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.P/q+3;-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRQHASIGICJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Iron phosphide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12023-53-9, 12751-22-3 | |

| Record name | Iron phosphide (Fe3P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012023539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron phosphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012751223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron phosphide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triiron phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)